

Technical Characterization Guide: FTIR Analysis of 2-Chloro-N-(2-methylphenyl)aniline

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Compound of Interest

Compound Name: 2-Chloro-N-(2-methylphenyl)aniline

CAS No.: 817553-64-3

Cat. No.: B14222247

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Executive Summary

Product: **2-Chloro-N-(2-methylphenyl)aniline** (also referred to as 2-chloro-2'-methyldiphenylamine). Application: Pharmaceutical Intermediate / Structural Analog for NSAID synthesis (e.g., Tolfenamic Acid derivatives). Objective: To provide a definitive FTIR spectral fingerprint for validating the synthesis of **2-Chloro-N-(2-methylphenyl)aniline**, specifically distinguishing it from its primary amine precursors (2-Chloroaniline and 2-Methylaniline).

This guide departs from standard template reporting. Instead, it focuses on the comparative spectral logic required to confirm the formation of the secondary amine bridge—the critical quality attribute (CQA) of this synthesis.

Comparative Analysis: Product vs. Alternatives

In the synthesis of diphenylamines via Buchwald-Hartwig or Ullmann coupling, the primary risk is the presence of unreacted starting materials. The FTIR spectrum serves as a rapid "Go/No-Go" gate.

The "Spectral Shift" Logic

The most definitive evidence of product formation is the transformation of the Nitrogen-Hydrogen (N-H) vibrational modes.

Feature	Precursor A (2-Chloroaniline)	Precursor B (2-Methylaniline)	Target Product (2-Chloro-N-(2-methylphenyl)aniline)	Diagnostic Value
Amine Type	Primary ()	Primary ()	Secondary ()	High
N-H Stretch	Doublet (Asym & Sym)~3480 cm ⁻¹ & ~3390 cm ⁻¹	Doublet (Asym & Sym)~3440 cm ⁻¹ & ~3360 cm ⁻¹	Singlet (N-H)~3410–3430 cm ⁻¹	Critical (Disappearance of doublet confirms coupling)
N-H Bend	Strong Scissoring~1610–1620 cm ⁻¹	Strong Scissoring~1620 cm ⁻¹	Weak/Absent(Shifted/Obscured)	Medium
C-N Stretch	~1280 cm ⁻¹	~1270–1300 cm ⁻¹	Intense Band~1310–1330 cm ⁻¹	High (C-N-C antisymmetric stretch)
Aliphatic C-H	Absent	Present (~2850–2960 cm ⁻¹)	Present	Confirms retention of Methyl group



Technical Insight: The steric hindrance introduced by the ortho-chloro and ortho-methyl groups often weakens the intermolecular Hydrogen bonding in the product compared to the precursors. This results in a sharper, more defined N-H singlet in the product spectrum compared to the typically broadened bands of the precursors [1, 2].

Detailed Spectral Assignment (The Fingerprint)

To characterize **2-Chloro-N-(2-methylphenyl)aniline** with high confidence, focus on these three spectral zones.

Zone 1: The High-Frequency Region (3500 – 2800 cm⁻¹)

- 3420 ± 10 cm⁻¹ (N-H Stretch): A single, sharp absorption band. Absence of a secondary peak at ~3350 cm⁻¹ is required to pass purity checks.
- 3060 – 3010 cm⁻¹ (Aromatic C-H Stretch): Multiple weak bands characteristic of the two phenyl rings.
- 2960 – 2850 cm⁻¹ (Aliphatic C-H Stretch): Distinct bands arising from the methyl () group on the ortho-tolyl ring. This differentiates the product from non-methylated analogs like 2-chlorodiphenylamine.

Zone 2: The Double Bond Region (1600 – 1450 cm⁻¹)

- 1590 & 1500 cm⁻¹ (Aromatic Ring Breathing): Strong skeletal vibrations. The 1500 cm⁻¹ band is typically very intense in diphenylamine derivatives due to conjugation with the central nitrogen lone pair [3].
- 1460 cm⁻¹ (Methyl Deformation): Asymmetric bending of the group, often overlapping with aromatic ring modes but adding intensity to this region.

Zone 3: The Fingerprint & Substitution Patterns (1350 – 700 cm⁻¹)

- 1320 – 1340 cm⁻¹ (C-N-C Stretch): The "Diphenylamine Band." This is the strongest absorption in the spectrum, corresponding to the stretching of the Ar-N-Ar bond.
- 1030 – 1050 cm⁻¹ (Aryl Chloride): A characteristic band for the C-Cl stretch, though often complex due to coupling with ring vibrations.
- 740 – 760 cm⁻¹ (C-H Out-of-Plane Bending): Both the 2-chlorophenyl and 2-methylphenyl rings are ortho-disubstituted (1,2-substitution). This substitution pattern typically yields a

strong band near 750 cm^{-1} . The presence of a single dominant band here (or closely spaced doublet) confirms the ortho orientation is maintained [4].

Experimental Protocol: Self-Validating Workflow

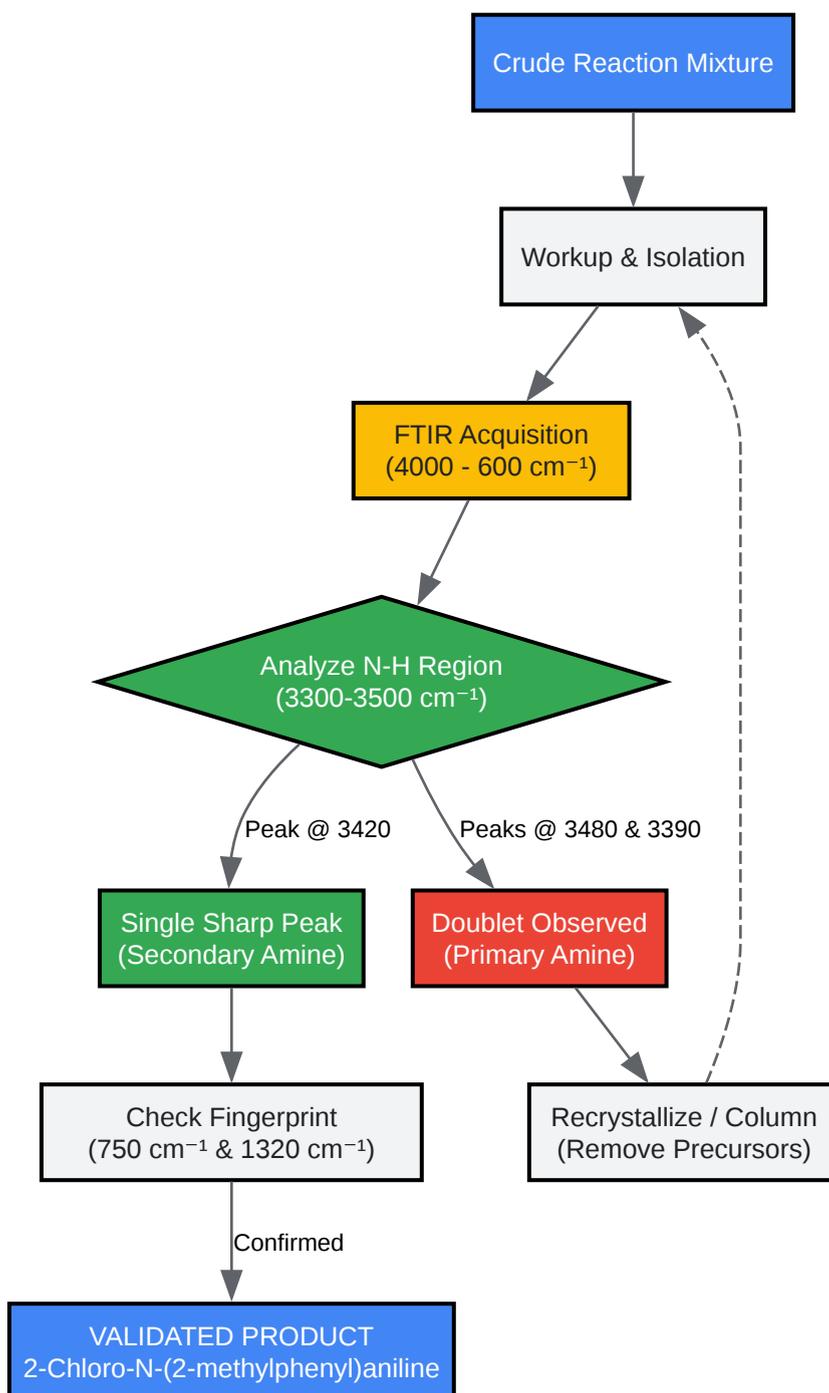
Method: Transmission FTIR (Liquid Film or KBr Pellet) Rationale: Due to the steric bulk of the ortho substituents, this molecule is likely a viscous liquid or low-melting solid. ATR (Attenuated Total Reflectance) is the preferred modern alternative, but KBr remains the gold standard for resolution.

Step-by-Step Procedure

- Blanking: Collect a background spectrum (air for ATR, pure KBr for pellets) with 32 scans at 4 cm^{-1} resolution.
- Sample Prep (ATR): Place $10\text{ }\mu\text{L}$ of the neat oil (or 2 mg of solid) onto the Diamond/ZnSe crystal. Apply high pressure to ensure contact.
- Acquisition: Scan the sample (32-64 scans).
- Validation Check (The "Self-Validating" Step):
 - Check 1: Zoom into $3300\text{--}3500\text{ cm}^{-1}$. Is there a doublet? -> REJECT (Contains primary amine).
 - Check 2: Zoom into $1650\text{--}1750\text{ cm}^{-1}$. Is there a peak? -> REJECT (Possible carbonyl impurity/oxidation).
 - Check 3: Is the baseline flat? If sloping $>10\%$ T, re-clean crystal and re-run.

Synthesis Validation Workflow

The following diagram illustrates the decision logic for using FTIR as an in-process control (IPC).



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Caption: Logical workflow for validating secondary amine formation using FTIR spectral checkpoints.

References

- NIST Chemistry WebBook. IR Spectrum of 2-Chloroaniline (Precursor). National Institute of Standards and Technology. [1][2] Available at: [\[Link\]](#)
- NIST Chemistry WebBook. IR Spectrum of N-Methylaniline (Structural Analog). National Institute of Standards and Technology. [1][2] Available at: [\[Link\]](#)
- Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd. (General reference for Diphenylamine C-N stretch assignments).

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Sources

- [1. Aniline, N-methyl- \[webbook.nist.gov\]](#)
- [2. Aniline, 2-chloro-n-isopropyl- \[webbook.nist.gov\]](#)
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